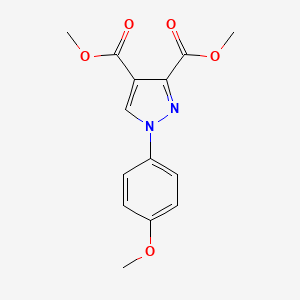![molecular formula C24H28N6O3 B11039071 1-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene)-3-phenylurea](/img/structure/B11039071.png)
1-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene)-3-phenylurea is a complex organic compound with the following structural formula:
Structure: C24H27ClN6O3
This compound belongs to the class of ureas and contains both aromatic and heterocyclic moieties
Preparation Methods
Synthetic Routes
The synthesis of 1-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene)-3-phenylurea involves several steps. One common synthetic route includes the following:
Condensation Reaction:
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary based on proprietary processes employed by manufacturers.
Chemical Reactions Analysis
1-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene)-3-phenylurea can undergo various chemical reactions:
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
1-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene)-3-phenylurea has been investigated in several fields:
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific cellular receptors or enzymes, leading to downstream effects such as cell cycle arrest or apoptosis.
Comparison with Similar Compounds
1-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene)-3-phenylurea stands out due to its unique combination of aromatic and heterocyclic moieties. Similar compounds include related ureas, but none share precisely the same structure.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C24H28N6O3 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-[N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C24H28N6O3/c1-16-14-17(2)27-23(26-16)29-22(30-24(31)28-19-8-6-5-7-9-19)25-13-12-18-10-11-20(32-3)21(15-18)33-4/h5-11,14-15H,12-13H2,1-4H3,(H3,25,26,27,28,29,30,31) |
InChI Key |
LNSHVYDROJNBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CC(=C(C=C2)OC)OC)NC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11038995.png)
![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-benzoyloxime)](/img/structure/B11038996.png)
![7-methoxy-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide](/img/structure/B11038998.png)
![methyl 12-(4-methoxyphenyl)-10-methyl-4-(4-nitrophenyl)-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate](/img/structure/B11039000.png)
![9-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11039001.png)
![1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide](/img/structure/B11039006.png)

![[8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-C][1,2,4]triazin-1(4H)-YL]methyl cyanide](/img/structure/B11039018.png)

![1-(4-Chlorophenyl)-3-methyl-4-[(Z)-1-(4-morpholinophenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B11039023.png)
![4-amino-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11039042.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenoxyanilino)-4(3H)-pyrimidinone](/img/structure/B11039048.png)
![1-(3,5-dimethylpiperidin-1-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanone](/img/structure/B11039053.png)
![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11039065.png)
